amino)butanoic acid](/img/structure/B13215573.png)
2-([(Benzyloxy)carbonyl](ethyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Benzyloxy)carbonylamino)butanoic acid is an organic compound with the molecular formula C12H17NO4. It is a derivative of butanoic acid, featuring a benzyloxycarbonyl group attached to the amino group of the butanoic acid backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)carbonylamino)butanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of butanoic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the protected amino acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((Benzyloxy)carbonylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amino acid.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Free amino acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((Benzyloxy)carbonylamino)butanoic acid finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and proteins, where the benzyloxycarbonyl group protects the amino group during chain elongation.
Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((Benzyloxy)carbonylamino)butanoic acid involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The protecting group can be removed under specific conditions, such as catalytic hydrogenation, to yield the free amino group .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonylglycine: Similar structure but with a glycine backbone.
N-Benzyloxycarbonylalanine: Similar structure but with an alanine backbone.
N-Benzyloxycarbonylphenylalanine: Similar structure but with a phenylalanine backbone.
Uniqueness
2-((Benzyloxy)carbonylamino)butanoic acid is unique due to its specific butanoic acid backbone, which imparts distinct chemical properties and reactivity compared to other benzyloxycarbonyl-protected amino acids. Its longer carbon chain can influence its solubility, reactivity, and interactions in chemical and biological systems.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2-[ethyl(phenylmethoxycarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-3-12(13(16)17)15(4-2)14(18)19-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,16,17) |
InChI Key |
VWAMYKVPXVPTFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N(CC)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


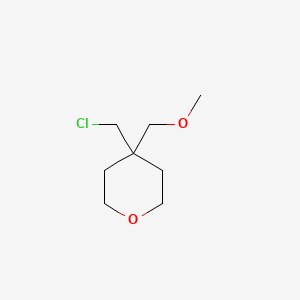
![2-(Furan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13215501.png)
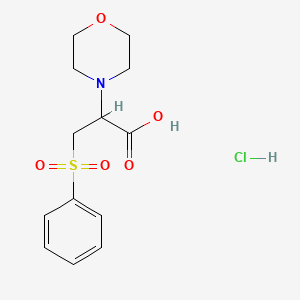
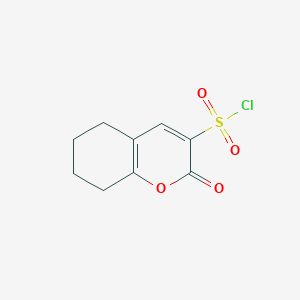
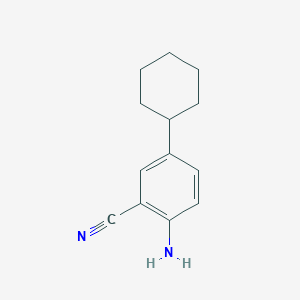
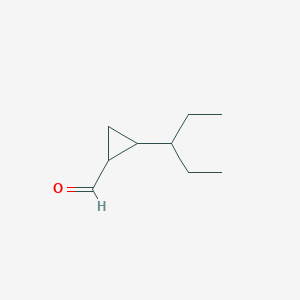
![5,6-Dibromo-benzo[d]isoxazol-3-ol](/img/structure/B13215544.png)
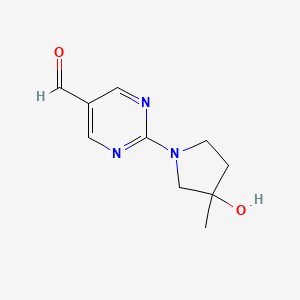
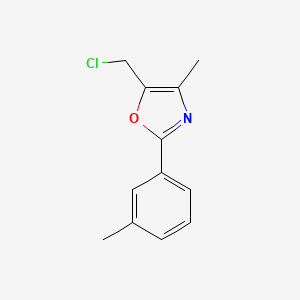
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-methylpropan-1-one](/img/structure/B13215559.png)
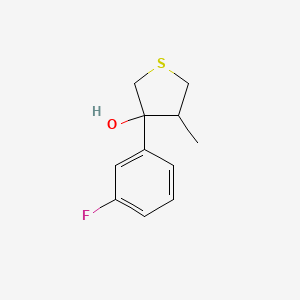
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13215570.png)
![4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13215577.png)
![2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13215578.png)
